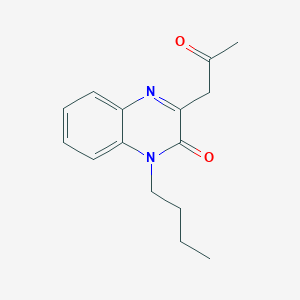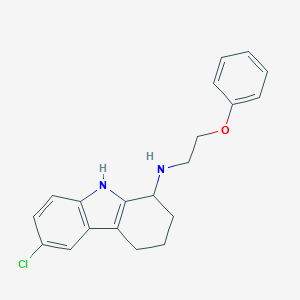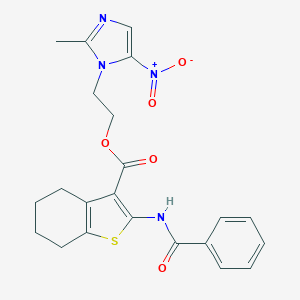
2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL 2-BENZAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL 2-BENZAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of imidazole, benzoylamino, and benzothiophene moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL 2-BENZAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by the introduction of the benzoylamino group and the benzothiophene ring. Each step requires specific reagents and conditions, such as the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and implementing purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL 2-BENZAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The imidazole ring can be hydrogenated under specific conditions.
Substitution: The benzoylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines or thiols. Reaction conditions vary, but typically involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the benzoylamino moiety.
科学研究应用
2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL 2-BENZAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, while the benzoylamino group can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
相似化合物的比较
Similar Compounds
Metronidazole: Shares the imidazole ring and nitro group but lacks the benzoylamino and benzothiophene moieties.
Benzothiophene derivatives: Similar core structure but different functional groups.
Benzoylamino compounds: Contain the benzoylamino group but different core structures.
Uniqueness
The uniqueness of 2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL 2-BENZAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its combination of functional groups, which confer specific chemical and biological properties not found in other compounds. This makes it a valuable molecule for research and potential therapeutic applications.
属性
分子式 |
C22H22N4O5S |
|---|---|
分子量 |
454.5g/mol |
IUPAC 名称 |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H22N4O5S/c1-14-23-13-18(26(29)30)25(14)11-12-31-22(28)19-16-9-5-6-10-17(16)32-21(19)24-20(27)15-7-3-2-4-8-15/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,24,27) |
InChI 键 |
AFIFPZBHHQTRGA-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1CCOC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=CC=C4)[N+](=O)[O-] |
规范 SMILES |
CC1=NC=C(N1CCOC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=CC=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-2-[2-(3-chloro-2-quinoxalinyl)vinyl]phenyl acetate](/img/structure/B421354.png)
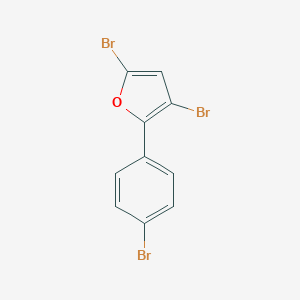
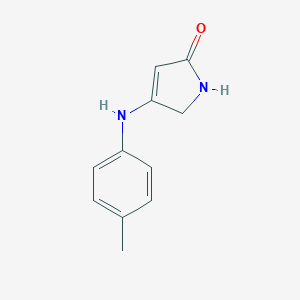

![2-({1-(2,6-dichlorophenyl)-3-[(dimethylamino)methylene]-2-oxo-2,3-dihydro-1H-indol-6-yl}methylene)malononitrile](/img/structure/B421360.png)
![5-(4-nitrophenyl)-4-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),5,8-trien-2-one](/img/structure/B421361.png)
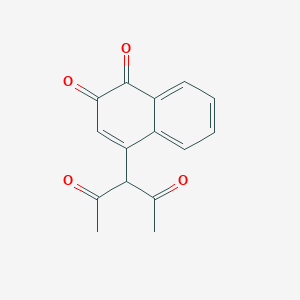
![2,3,6-Trimethyl-4,5-diphenylthieno[2,3-b]pyridine](/img/structure/B421364.png)
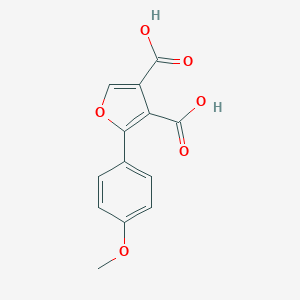
![2-[4-(2-{[5-(4-Chlorophenyl)-2-furoyl]amino}ethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B421370.png)
![ethyl 1-[2-(dibenzylamino)ethyl]-5-methoxy-3-phenyl-1H-indole-2-carboxylate](/img/structure/B421372.png)
![3-benzyl-2-methylindeno[2,1-b]pyrrol-4-one](/img/structure/B421374.png)
